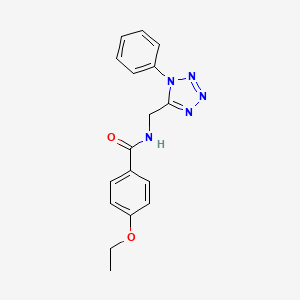

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group and a tetrazole ring

Mechanism of Action

Target of Action

It is structurally similar to benzimidazoles , a class of compounds known for their diverse biological activities. Benzimidazoles often interact with biological targets such as tubulin in parasites, the proton pump in the stomach, and various enzymes and receptors in the body .

Mode of Action

For instance, benzimidazoles bind to the beta-tubulin of parasites, disrupting their microtubule formation and thus inhibiting their growth .

Biochemical Pathways

For example, they inhibit the synthesis of the parasite’s microtubules, leading to the disruption of cellular processes such as cell division and nutrient uptake .

Pharmacokinetics

Benzimidazoles, in general, are known for their good absorption and wide distribution in the body . The metabolism and excretion of this specific compound would need further investigation.

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes in its targets, leading to their death or growth inhibition .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of benzimidazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

Attachment of the Tetrazole to the Benzamide Core: The tetrazole derivative is then reacted with a benzamide derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to safely handle hazardous intermediates and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound’s interactions with various biological systems are studied to understand its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure and exhibit similar biological activities.

Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-ethoxyphenyl)benzamide share the benzamide core and are studied for their pharmacological properties.

Uniqueness

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the ethoxy group, tetrazole ring, and benzamide core. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug design and other scientific applications .

Biological Activity

4-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring, in particular, is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an ethoxy group, a benzamide moiety, and a phenyl-substituted tetrazole, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities. The presence of the ethoxy and benzamide groups may enhance these effects. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Studies have shown that tetrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, demonstrating effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

2. Anticancer Activity

Tetrazole derivatives have been explored for their anticancer properties. A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokine production.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 120 |

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various tetrazole derivatives, including those similar to this compound. The synthesized compounds were screened for antimicrobial and anticancer activities, revealing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Mechanistic Studies

In another study, researchers investigated the mechanism by which the compound induces apoptosis in cancer cells. They found that the compound activates caspase pathways, leading to programmed cell death in MCF-7 cells.

Properties

IUPAC Name |

4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNXAOLWJHGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.